2-(3-Methoxy-benzyl)-piperidine

Description

BenchChem offers high-quality 2-(3-Methoxy-benzyl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxy-benzyl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

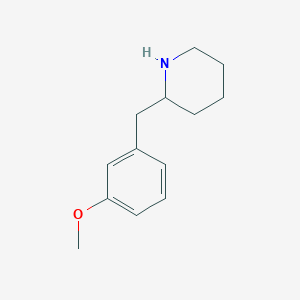

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-7-4-5-11(10-13)9-12-6-2-3-8-14-12/h4-5,7,10,12,14H,2-3,6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHYHKDNUNRTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404015 | |

| Record name | 2-(3-Methoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108958-36-7 | |

| Record name | 2-(3-Methoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 2-(3-Methoxy-benzyl)-piperidine" from 2-picoline

An In-depth Technical Guide for the Synthesis of 2-(3-Methoxy-benzyl)-piperidine from 2-Picoline

Executive Summary

This guide provides a comprehensive, two-step synthetic pathway for the preparation of 2-(3-methoxy-benzyl)-piperidine, a valuable piperidine scaffold for pharmaceutical research and drug development.[1][2] The synthesis commences with the readily available and cost-effective starting material, 2-picoline. The first stage involves a directed C-H functionalization of the methyl group via deprotonation with a strong base, followed by nucleophilic substitution on 3-methoxybenzyl chloride to yield the key intermediate, 2-(3-methoxybenzyl)pyridine. The subsequent and final step accomplishes the dearomatization of the pyridine ring through catalytic hydrogenation, selectively reducing the heterocyclic core to afford the target piperidine derivative. This document details the underlying chemical principles, provides step-by-step experimental protocols, and addresses critical safety and handling considerations for the reagents involved.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to its ability to confer favorable physicochemical and pharmacokinetic properties.[2] Specifically, substituted 2-benzylpiperidines are key structural motifs in compounds targeting the central nervous system and other therapeutic areas. The target molecule of this guide, 2-(3-methoxy-benzyl)-piperidine, serves as a representative yet synthetically important building block for creating diverse chemical libraries for drug discovery.

The presented synthesis begins with 2-picoline, an inexpensive derivative of pyridine. The strategy hinges on a logical two-step sequence:

-

Carbon-Carbon Bond Formation: Generation of a carbanion at the methyl group of 2-picoline to create a potent nucleophile, which is then used to forge a new C-C bond with an appropriate electrophile, 3-methoxybenzyl chloride.

-

Heterocycle Reduction: Selective hydrogenation of the aromatic pyridine ring of the resulting intermediate to yield the saturated piperidine ring, completing the synthesis.[3][4]

This approach is designed to be robust, scalable, and founded on well-established organometallic and catalytic principles.

PART I: Synthesis of 2-(3-Methoxybenzyl)pyridine Intermediate

The initial and most critical step is the formation of the carbon-carbon bond that attaches the 3-methoxybenzyl group to the 2-picoline core. This is achieved by leveraging the enhanced acidity of the methyl protons of 2-picoline, which can be removed by a strong, non-nucleophilic base.

Reaction Scheme & Mechanism

The reaction proceeds via the deprotonation of 2-picoline using a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF). This generates a resonance-stabilized 2-picolyl anion. This anion is a powerful carbon nucleophile that readily attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride in an SN2 reaction, displacing the chloride and forming the desired product.

Rationale for Experimental Design

-

Base Selection: n-Butyllithium is chosen for its high basicity, which ensures near-quantitative deprotonation of 2-picoline. It is crucial to use a strong base as the pKa of the picoline methyl protons is relatively high.

-

Solvent: Anhydrous THF is an ideal solvent as it is aprotic and effectively solvates the lithium cation of the intermediate organometallic species without reacting with the strong base.

-

Temperature Control: The initial deprotonation is performed at a low temperature (-78 °C) to control the exothermic reaction and prevent side reactions, such as the base attacking the solvent or the pyridine ring. The subsequent alkylation is allowed to warm gradually to ensure the reaction goes to completion.

-

Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) as organolithium reagents react vigorously with water and oxygen.

Detailed Experimental Protocol: Alkylation of 2-Picoline

Reagents & Equipment:

-

2-Picoline (freshly distilled)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

3-Methoxybenzyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, syringes, septa

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Low-temperature bath (dry ice/acetone)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of nitrogen.

-

Add anhydrous THF (100 mL) to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Slowly add 2-picoline (5.0 g, 53.7 mmol) to the cold THF.

-

To this solution, add n-BuLi (23.6 mL of a 2.5 M solution, 59.1 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A deep red or orange color should develop, indicating the formation of the picolyl anion.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flame-dried flask, dissolve 3-methoxybenzyl chloride (8.4 g, 53.7 mmol, 1.0 eq) in anhydrous THF (20 mL).

-

Add the solution of 3-methoxybenzyl chloride dropwise to the picolyl anion solution at -78 °C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil via silica gel column chromatography to obtain 2-(3-methoxybenzyl)pyridine.

| Parameter | Value |

| Reactant | 2-Picoline |

| Reagent | n-BuLi, 3-Methoxybenzyl chloride |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to Room Temperature |

| Typical Yield | 65-75% |

PART II: Catalytic Hydrogenation to 2-(3-Methoxy-benzyl)-piperidine

The final step involves the reduction of the aromatic pyridine ring to the saturated piperidine ring. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity, leaving the benzene ring and methoxy group intact under controlled conditions.[4][5]

Reaction Scheme & Rationale

The hydrogenation of a pyridine ring is a well-established process that requires a noble metal catalyst and a source of hydrogen.[2] Platinum(IV) oxide (PtO₂, Adam's catalyst) is particularly effective for this transformation. In the presence of hydrogen gas, PtO₂ is reduced in situ to finely dispersed platinum nanoparticles, which serve as the active catalyst. The reaction proceeds on the surface of the catalyst, where both hydrogen and the pyridine substrate are adsorbed, facilitating the stepwise addition of hydrogen atoms across the double bonds of the pyridine ring until it is fully saturated.

-

Catalyst Choice: PtO₂ is a robust and highly active catalyst for pyridine reduction. It generally provides good yields and can be used under relatively mild conditions compared to other catalysts.

-

Solvent: Acetic acid is often used as the solvent as it can protonate the pyridine nitrogen, activating the ring towards reduction and helping to keep the starting material and product in solution.[5]

-

Pressure: Moderate to high hydrogen pressure (50-100 psi) is required to overcome the aromaticity of the pyridine ring and drive the reaction to completion in a reasonable timeframe.

Detailed Experimental Protocol: Hydrogenation

Reagents & Equipment:

-

2-(3-Methoxybenzyl)pyridine

-

Platinum(IV) oxide (PtO₂, Adam's catalyst)

-

Glacial acetic acid

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Parr hydrogenator or a similar high-pressure autoclave

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

To a high-pressure reaction vessel (Parr shaker bottle), add 2-(3-methoxybenzyl)pyridine (5.0 g, 23.4 mmol) and glacial acetic acid (50 mL).

-

Carefully add PtO₂ (250 mg, 5 mol%) to the solution.

-

Seal the vessel and place it in the Parr hydrogenator.

-

Purge the vessel with nitrogen gas three times, then purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen to 60 psi.

-

Begin shaking (agitation) and allow the reaction to proceed at room temperature for 16-24 hours. Monitor the reaction by observing the pressure drop.

-

Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Dissolve the residue in water (50 mL) and cool in an ice bath.

-

Carefully basify the aqueous solution to a pH > 12 by adding 5 M NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(3-methoxy-benzyl)-piperidine as an oil.[5] Further purification can be achieved by vacuum distillation if necessary.

| Parameter | Value |

| Reactant | 2-(3-Methoxybenzyl)pyridine |

| Catalyst | Platinum(IV) Oxide (PtO₂) |

| Solvent | Glacial Acetic Acid |

| H₂ Pressure | 60 psi |

| Typical Yield | 85-95% |

Overall Synthesis Workflow

The complete synthetic pathway from 2-picoline to the final product is summarized below.

Safety Considerations

-

n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere using proper syringe techniques. It is also corrosive.

-

Flammable Solvents: THF, diethyl ether, and hexanes are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. High-pressure hydrogenation must be performed in a specialized apparatus (autoclave) designed for such reactions and located in a properly designated area. The catalyst, particularly after reaction, may be pyrophoric and should be handled with care (e.g., filtered under a wet or inert atmosphere).

Conclusion

This guide outlines a reliable and efficient two-step synthesis for 2-(3-methoxy-benzyl)-piperidine from 2-picoline. The strategy employs a classic organolithium-mediated alkylation followed by a robust catalytic hydrogenation. Each step is supported by a detailed protocol and a discussion of the underlying chemical principles, providing researchers with a practical framework for accessing this and structurally similar piperidine derivatives for applications in pharmaceutical and chemical research.

References

-

Donahue, J. P. (n.d.). Partial Reduction of Electron-Deficient Pyridines. Organic Letters - ACS Publications. Retrieved from [Link]

-

Fengchen Master (n.d.). 2-Benzylpyridine Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase. LookChem. Retrieved from [Link]

-

Barham, J. P., et al. (n.d.). A Chemoselective Electrochemical Birch Carboxylation of Pyridines. Green Chemistry (RSC Publishing). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine. Retrieved from [Link]

-

Barham, J. P., et al. (2022). A chemoselective electrochemical birch carboxylation of pyridines. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). CN101863826A - A kind of method for preparing 2-benzylpyridine compounds.

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101863826B - Method for preparing 2-benzyl pyridine compound.

-

ACS Publications. (n.d.). Preparation of 2- and 4-Benzylpyridine. Retrieved from [Link]

-

Sheard, E., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

-

Canadian Science Publishing. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Retrieved from [Link]

-

RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

-

Sheard, E., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. Retrieved from [Link]

-

Tan, Y., et al. (2006). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC - NIH. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine. Retrieved from [Link]

-

Beydoun, K., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable. RWTH Publications. Retrieved from [Link]

Sources

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-(3-Methoxy-benzyl)-piperidine: Chemical Properties and Structural Elucidation

This guide provides a comprehensive technical overview of 2-(3-Methoxy-benzyl)-piperidine, a piperidine derivative with potential applications in medicinal chemistry and organic synthesis.[1] It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical characteristics and the methodologies for its structural verification. This document delves into the core chemical properties and provides a detailed framework for its structural elucidation using modern spectroscopic techniques.

Introduction and Chemical Identity

2-(3-Methoxy-benzyl)-piperidine is a heterocyclic organic compound featuring a piperidine ring substituted at the 2-position with a 3-methoxybenzyl group.[2] The piperidine moiety is a common scaffold in many pharmaceuticals due to its ability to interact with various biological targets.[1] The presence of the methoxybenzyl group introduces aromaticity and potential for further functionalization, making it a molecule of interest in synthetic and medicinal chemistry.

The fundamental identification of this compound is established by its molecular formula, weight, and unique chemical identifiers.

Visualizing the Core Structure

To fully appreciate the spatial arrangement and connectivity of 2-(3-Methoxy-benzyl)-piperidine, a two-dimensional chemical structure is presented below.

Caption: 2D Structure of 2-(3-Methoxy-benzyl)-piperidine

Physicochemical and Spectroscopic Properties

A summary of the key chemical and physical properties of 2-(3-Methoxy-benzyl)-piperidine is provided in the table below. These values are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | [3] |

| Molecular Weight | 205.30 g/mol | |

| CAS Number | 108958-36-7 | [3] |

| Appearance | Solid (predicted) | |

| Topological Polar Surface Area | 21.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [3][4] |

| Rotatable Bond Count | 3 | [3] |

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive confirmation of the structure of 2-(3-Methoxy-benzyl)-piperidine relies on an integrated analysis of data from various spectroscopic methods.[5] This section outlines the principles and expected outcomes for each technique, providing a self-validating system for its identification.

Workflow for Structural Verification

The logical flow for confirming the molecular structure is depicted in the following diagram. This process ensures a systematic and comprehensive analysis, leading to an unambiguous structural assignment.

Sources

Spectroscopic data of "2-(3-Methoxy-benzyl)-piperidine" (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Methoxy-benzyl)-piperidine

Authored by: Gemini, Senior Application Scientist

Introduction

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-(3-Methoxy-benzyl)-piperidine, a heterocyclic amine, represents a common structural motif found in various biologically active molecules.[1] Its synthesis and potential applications necessitate a thorough analytical characterization. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-(3-Methoxy-benzyl)-piperidine.

This document moves beyond a simple data repository. It is designed as a practical guide, explaining the causality behind the expected spectral features and outlining the experimental workflows. The presented data, while predicted based on established principles and spectral data of analogous structures, serves as a robust benchmark for researchers working with this compound.

Molecular Identity

-

Compound Name: 2-(3-Methoxy-benzyl)-piperidine

-

Molecular Formula: C₁₃H₁₉NO[2]

-

Molecular Weight: 205.30 g/mol [2]

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4][5]

The Causality Behind NMR Experimental Choices

The fundamental principle of NMR involves placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses.[5] Nuclei with a non-zero spin, like ¹H and ¹³C, absorb this energy and are excited to a higher energy state. The relaxation back to the ground state emits a signal whose frequency (chemical shift) is highly sensitive to the local electronic environment.[3] The choice of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical to avoid overwhelming the spectrum with signals from the solvent's protons.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of 2-(3-Methoxy-benzyl)-piperidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample must be free of particulate matter.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to optimize its homogeneity, ensuring sharp, well-resolved signals.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H spectrum, followed by the ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: The acquired raw signal, a Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).[5]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons through spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 | t | 1H | Ar-H (C5'-H) | Aromatic proton between two other aromatic protons. |

| ~ 6.70 - 6.80 | m | 3H | Ar-H (C2'-H, C4'-H, C6'-H) | Aromatic protons influenced by the electron-donating methoxy group. |

| ~ 3.80 | s | 3H | -OCH₃ | Protons of the methoxy group, appearing as a singlet as they have no adjacent protons. |

| ~ 3.10 | m | 1H | Piperidine C2-H | Methine proton on the carbon bearing the benzyl group. |

| ~ 2.50 - 2.90 | m | 3H | Piperidine C6-H₂, Benzyl CH₂ | Methylene protons adjacent to the nitrogen and the benzylic protons. |

| ~ 2.05 | br s | 1H | N-H | The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent. |

| ~ 1.20 - 1.80 | m | 6H | Piperidine C3, C4, C5-H₂ | Methylene protons of the piperidine ring, appearing in the aliphatic region.[6] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 159.8 | Quaternary | C3' | Aromatic carbon directly attached to the electron-donating -OCH₃ group. |

| ~ 141.0 | Quaternary | C1' | Aromatic carbon attached to the benzyl-piperidine moiety. |

| ~ 129.4 | CH | C5' | Aromatic methine carbon. |

| ~ 121.0 | CH | C6' | Aromatic methine carbon ortho to the methoxy group. |

| ~ 114.5 | CH | C4' | Aromatic methine carbon para to the methoxy group. |

| ~ 111.8 | CH | C2' | Aromatic methine carbon ortho to the methoxy group. |

| ~ 58.0 | CH | C2 | Piperidine carbon attached to the benzyl group. |

| ~ 55.2 | CH₃ | -OCH₃ | Methoxy carbon. |

| ~ 46.5 | CH₂ | C6 | Piperidine carbon adjacent to the nitrogen.[7] |

| ~ 41.0 | CH₂ | Benzyl CH₂ | Benzylic carbon. |

| ~ 30.5 | CH₂ | C3 | Piperidine carbon. |

| ~ 26.0 | CH₂ | C5 | Piperidine carbon.[7] |

| ~ 24.5 | CH₂ | C4 | Piperidine carbon.[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[9] Specific bonds absorb at characteristic frequencies, making the IR spectrum a molecular "fingerprint".[10]

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be ground with KBr powder and pressed into a thin pellet.

-

Background Scan: A background spectrum of the empty sample compartment is recorded to subtract signals from atmospheric CO₂ and H₂O.

-

Sample Scan: The sample is scanned, and the resulting spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).

-

Data Analysis: The absorption bands in the spectrum are identified and correlated with specific functional groups.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion: With ESI, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 206.15 .

-

Fragmentation Analysis: Tandem MS (MS/MS) of the m/z 206 ion would reveal characteristic fragments. The fragmentation of piperidine derivatives is often initiated at the nitrogen atom, leading to alpha-cleavage. [11][12]

m/z Proposed Fragment Loss Rationale 206.15 [C₁₃H₂₀NO]⁺ - Parent Ion [M+H]⁺ 121.07 [C₈H₉O]⁺ C₅H₁₁N Cleavage of the bond between the benzyl CH₂ and the piperidine ring, resulting in a stable methoxy-tropylium or benzyl cation. [13] | 84.08 | [C₅H₁₀N]⁺ | C₈H₁₀O | Alpha-cleavage with loss of the 3-methoxybenzyl radical, forming a stable iminium ion from the piperidine ring. This is often the base peak. |

Interpretation: The most significant fragmentation pathway is expected to be the cleavage of the C-C bond between the piperidine ring and the benzyl group (alpha-cleavage). [11]This leads to two primary, stable fragment ions: the methoxy-benzyl cation (m/z 121) and the piperidine-derived iminium ion (m/z 84), which strongly supports the proposed structure.

Conclusion

The combined application of NMR, IR, and MS provides a complete and unambiguous characterization of 2-(3-Methoxy-benzyl)-piperidine. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of key functional groups (N-H, C-O ether, aromatic ring). Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the structure. This technical guide provides researchers with the expected spectral data and underlying principles necessary for the confident identification and analysis of this compound.

References

- Oregon State University. Infrared Spectra: Identifying Functional Groups.

-

Wiley. How to Find Functional Groups in the IR Spectrum. [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

PubMed. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

SlideShare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

-

Chemistry LibreTexts. 4.7 Identifying Characteristic Functional Groups. [Link]

-

MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

-

NSF Public Access Repository. Functional group identification for FTIR spectra using image-based machine learning models. [Link]

-

IJIRSET. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

Wiley. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [Link]

-

HAL Open Science. 13C ; DEPT135 ; HSQC) and HRMS spectra. [Link]

-

PubMed. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. [Link]

-

RSC Publishing. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

ResearchGate. General fragmentation scheme of the benzylpyridinium ions. [Link]

-

NIH - PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

-

RSC Publishing. Supplementary Information. [Link]

-

PubChem. 2-(3-Methoxyphenyl)piperidine. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

LookChem. Cas 420137-10-6, 3-(2-METHOXY-BENZYL)-PIPERIDINE. [Link]

-

PubChem. (R)-2-(3-methoxyphenyl)piperidine. [Link]

-

NIST. Piperidine. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. 2-(3-Methoxy-benzyl)-piperidine | Sigma-Aldrich [sigmaaldrich.com]

- 3. microbenotes.com [microbenotes.com]

- 4. longdom.org [longdom.org]

- 5. ijirset.com [ijirset.com]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 8. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 9. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 10. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(3-Methoxy-benzyl)-piperidine" CAS number and supplier information

An In-Depth Technical Guide to 2-(3-Methoxy-benzyl)-piperidine for Advanced Research

This guide provides a comprehensive technical overview of 2-(3-Methoxy-benzyl)-piperidine, a heterocyclic building block of significant interest in the field of medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, physicochemical properties, and its strategic application in the design of novel therapeutics. We will explore the rationale behind its use as a privileged scaffold and provide practical information for its acquisition and safe handling.

Core Chemical Identity

2-(3-Methoxy-benzyl)-piperidine is a substituted piperidine derivative. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, which is a prevalent core structure in a vast number of pharmaceuticals and natural alkaloids.[1][2] The strategic placement of a 3-methoxybenzyl group at the 2-position of the piperidine ring offers a unique combination of structural rigidity, three-dimensionality, and functional handles for further chemical modification.

-

IUPAC Name: 2-[(3-methoxyphenyl)methyl]piperidine[3]

-

CAS Number: 108958-36-7[4]

-

Molecular Formula: C₁₃H₁₉NO[5]

-

Molecular Weight: 205.30 g/mol [5]

Physicochemical and Computed Properties

The physicochemical profile of a compound is critical for its application in synthesis and its potential behavior in biological systems. Below is a summary of the key properties of 2-(3-Methoxy-benzyl)-piperidine.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | [5] |

| Molecular Weight | 205.30 g/mol | [5] |

| Physical Form | Solid | [6] |

| InChI Key | CHHYHKDNUNRTRY-UHFFFAOYSA-N | [6] |

| SMILES String | COC1=CC=CC(=C1)CC2CCCCN2 | [3] |

| Topological Polar Surface Area | 21.3 Ų | [3] |

| Rotatable Bond Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| MDL Number | MFCD02663630 | [5] |

Synthesis and Manufacturing Insights

The synthesis of substituted piperidines is a well-established area of organic chemistry. One of the most common and robust methods for preparing 2-substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor.[7][8] This approach is favored for its high efficiency and stereochemical control, often yielding the cis-isomer preferentially.[7]

Representative Synthetic Workflow: Catalytic Hydrogenation

The logical precursor for 2-(3-Methoxy-benzyl)-piperidine is 2-(3-methoxybenzyl)pyridine. The synthesis proceeds via the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 2-(3-Methoxy-benzyl)-piperidine | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-(3-Methoxy-benzyl)-piperidine | Sigma-Aldrich [sigmaaldrich.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. youtube.com [youtube.com]

Solubility Profile of 2-(3-Methoxy-benzyl)-piperidine in Common Organic Solvents

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3-Methoxy-benzyl)-piperidine, a substituted piperidine derivative of significant interest in medicinal chemistry.[1][2] Due to the absence of extensive published quantitative data for this specific molecule, this document establishes a robust theoretical solubility profile based on its structural attributes and the principle of "like dissolves like."[3] Furthermore, it presents a detailed, field-proven experimental workflow for the precise determination of its solubility in a range of common organic solvents, equipping researchers and drug development professionals with the necessary tools for its practical application.

Introduction: The Critical Role of Solubility

The piperidine moiety is a cornerstone in modern drug discovery, appearing in numerous pharmaceuticals across various therapeutic classes.[1][4] Its derivatives are prized for their pharmacological activities and favorable structural properties.[2] 2-(3-Methoxy-benzyl)-piperidine combines the basic piperidine ring with a methoxy-substituted benzyl group, resulting in a molecule with distinct regions of polarity and non-polarity. Understanding its solubility is not merely an academic exercise; it is fundamental to:

-

Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization to maximize yield and purity.

-

Formulation Science: Developing viable dosage forms, as solubility directly impacts drug loading and release characteristics.

-

Pharmacokinetics: Influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

This guide provides both a predictive framework and a practical methodology to characterize this crucial property.

Physicochemical Characterization and Theoretical Solubility

The solubility of a compound is governed by its intermolecular interactions with the solvent. By examining the structure of 2-(3-Methoxy-benzyl)-piperidine, we can predict its behavior.

The molecule possesses:

-

A polar, basic piperidine ring with a secondary amine (N-H), which can act as a hydrogen bond donor and acceptor.

-

A methoxy group (-OCH₃) , which contains an oxygen atom that can act as a hydrogen bond acceptor.

-

A lipophilic benzyl group , which contributes to van der Waals interactions and favors solubility in non-polar environments.

This amphiphilic nature suggests a nuanced solubility profile. Key computed properties that inform this prediction are summarized in Table 1.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₁₃H₁₉NO | [5][6] | Provides context for molecular size. |

| Molecular Weight | 205.30 g/mol | [5][6] | Larger molecules can sometimes be more difficult to solvate.[7] |

| XLogP3-AA | 2.6 | [5] | A positive LogP value indicates greater lipid-like character (lipophilicity) and predicts lower aqueous solubility. |

| Hydrogen Bond Donor Count | 1 (from the piperidine N-H) | [8] | Enables interaction with protic solvents and hydrogen bond acceptors. |

| Hydrogen Bond Acceptor Count | 2 (from the N and O atoms) | [5][8] | Enables interaction with protic solvents and hydrogen bond donors. |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | [5][8] | A relatively low TPSA suggests good membrane permeability and a balance between polar and non-polar character. |

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can forecast the solubility of 2-(3-Methoxy-benzyl)-piperidine. The parent heterocycle, piperidine, is miscible with water and highly soluble in most organic solvents, except for very nonpolar ones like hexane.[9] The addition of the methoxybenzyl group increases the molecule's size and lipophilicity (LogP of ~2.6 vs. ~0.6 for piperidine), which will likely decrease its solubility in water but enhance its affinity for a broader range of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High to Miscible | The N-H and oxygen can form strong hydrogen bonds with the solvent's hydroxyl groups. |

| Polar Aprotic | DMSO, Acetonitrile (ACN), THF | High | Favorable dipole-dipole interactions with the polar regions of the molecule are expected. |

| Non-Polar | Toluene, Dichloromethane (DCM) | Moderate to High | The benzyl group provides significant non-polar character, facilitating interaction with these solvents. |

| Aliphatic Non-Polar | Hexane, Heptane | Low to Insoluble | The molecule's polar groups (amine, ether) are too significant to be effectively solvated by purely non-polar aliphatic solvents. |

| Aqueous Acid | 5% HCl | High | The basic nitrogen of the piperidine ring will be protonated to form a water-soluble hydrochloride salt.[10][11] |

| Aqueous Base | 5% NaOH | Insoluble | The compound is a base and will not react with or be deprotonated by an aqueous base.[10][11] |

Experimental Protocol for Equilibrium Solubility Determination

To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[7] This protocol ensures that the solvent is fully saturated with the compound at a specific temperature.

Workflow for Solubility Screening

The overall experimental process is depicted in the following workflow diagram.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. chem.ws [chem.ws]

- 4. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-(3-Methoxy-benzyl)-piperidine | Sigma-Aldrich [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 2-(3-Methoxyphenyl)piperidine | C12H17NO | CID 4262759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

stability and storage conditions for "2-(3-Methoxy-benzyl)-piperidine"

An In-depth Technical Guide to the Stability and Storage of 2-(3-Methoxy-benzyl)-piperidine

Introduction

2-(3-Methoxy-benzyl)-piperidine is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. Its structural motif, combining a piperidine ring with a methoxy-substituted benzyl group, makes it a precursor for a diverse range of target molecules with potential pharmacological activity. For researchers and drug development professionals, ensuring the chemical integrity and purity of such starting materials is paramount. The stability of a compound directly impacts the reproducibility of experimental results, the safety profile of synthesized drug candidates, and the overall efficiency of the development pipeline.

This technical guide provides a comprehensive overview of the stability profile, potential degradation pathways, and optimal storage and handling conditions for 2-(3-Methoxy-benzyl)-piperidine. It is designed to equip scientists with the foundational knowledge and practical protocols necessary to maintain the quality of this reagent, thereby ensuring the reliability and validity of their research.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of 2-(3-Methoxy-benzyl)-piperidine is the first step in establishing appropriate handling and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 108958-36-7 | [1] |

| Molecular Formula | C₁₃H₁₉NO | [1][2][3][4] |

| Molecular Weight | 205.30 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Storage Class | 11 - Combustible Solids | [2] |

Recommended Storage and Handling

The long-term stability of 2-(3-Methoxy-benzyl)-piperidine is critically dependent on adherence to proper storage and handling procedures. The recommendations below are synthesized from safety data sheets of structurally related piperidine compounds and general best practices for chemical reagents.

Optimal Storage Conditions

To minimize degradation, the compound should be stored in a tightly sealed container to prevent exposure to atmospheric moisture and oxygen.[5][6][7] General recommendations include:

-

Temperature: For long-term storage, maintaining the compound in a cool environment, such as a refrigerator at 2-8°C, is advisable.[7] For short-term use, storage at ambient room temperature in a dry location is acceptable, provided it is away from heat sources.[8]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term archival.

-

Light: The compound should be protected from light.[7] Use of amber glass vials or storage in a dark cabinet is highly recommended.

-

Location: The storage area must be dry and well-ventilated.[5][9][10]

Chemical Incompatibilities

To prevent hazardous reactions and degradation, 2-(3-Methoxy-benzyl)-piperidine should be stored away from:

Safe Handling Practices

Given the toxicological profile of related piperidine derivatives, appropriate personal protective equipment (PPE) should always be used.[9]

-

Handle the compound in a well-ventilated fume hood.

-

Wear protective gloves, a lab coat, and safety glasses.[5][9]

-

Avoid inhalation of dust and direct contact with skin and eyes.[5][6]

Chemical Stability and Potential Degradation Pathways

While specific degradation studies on 2-(3-Methoxy-benzyl)-piperidine are not extensively published, its chemical structure allows for the prediction of likely degradation pathways based on the reactivity of its functional groups: the secondary amine within the piperidine ring and the methoxybenzyl moiety.

Oxidative Degradation

The secondary amine of the piperidine ring is the most probable site for oxidative degradation.[11] Atmospheric oxygen or residual oxidizing agents can lead to the formation of N-oxides or, in more severe cases, ring-opening products.[11] This is a common degradation pathway for amine-containing compounds and can significantly alter the compound's reactivity and biological profile.

Caption: Hypothetical oxidative degradation of the piperidine nitrogen.

Hydrolytic Degradation

The compound is expected to be relatively stable under neutral pH conditions. However, under forced acidic or basic conditions, particularly at elevated temperatures, the ether linkage of the methoxy group could be susceptible to hydrolysis, yielding a phenolic derivative. The piperidine ring itself is generally stable to hydrolysis.

Photodegradation

Aromatic systems, such as the benzyl group in this molecule, can absorb UV light. This energy absorption can initiate photochemical reactions, often through radical mechanisms, leading to a variety of degradation products.[11] This underscores the importance of storing the compound protected from light.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 2-(3-Methoxy-benzyl)-piperidine, a combination of forced degradation studies and a stability-indicating analytical method is required.[12] This approach is fundamental in pharmaceutical development for identifying potential degradants and establishing appropriate storage conditions.[12][13]

Overall Experimental Workflow

The process involves subjecting the compound to various stress conditions and analyzing the resulting samples with a validated analytical method capable of separating the parent compound from any new degradation products.

Caption: General workflow for conducting a forced degradation study.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.[11]

Objective: To investigate the stability of 2-(3-Methoxy-benzyl)-piperidine under various stress conditions.

Materials:

-

2-(3-Methoxy-benzyl)-piperidine

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (w/v)

-

Calibrated oven, photostability chamber

Procedure:

-

Stock Solution: Prepare a stock solution of 2-(3-Methoxy-benzyl)-piperidine at approximately 1 mg/mL in a 50:50 mixture of methanol and water.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Withdraw and neutralize aliquots with 1 M HCl at specified time points before dilution and analysis.[11]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Withdraw aliquots at specified time points for immediate analysis.

-

Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 80°C for 48 hours.[11] Prepare the solid sample for analysis by dissolving and diluting to the target concentration.

-

Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[11] An unstressed sample wrapped in aluminum foil should be placed alongside as a control.

-

Control Sample: Dilute the stock solution to the final target concentration without subjecting it to any stress conditions. Analyze at the beginning and end of the study.

Protocol 2: Stability-Indicating HPLC-UV Method

A robust reverse-phase HPLC method is essential to separate the parent peak from any degradant peaks.

Objective: To develop an analytical method for quantifying 2-(3-Methoxy-benzyl)-piperidine and detecting degradation products.

Instrumentation & Conditions:

| Parameter | Suggested Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 272 nm (based on the methoxybenzyl chromophore) |

| Injection Volume | 10 µL |

Method Validation: The specificity of this method must be confirmed by demonstrating that the peaks corresponding to degradants do not co-elute with the main compound peak. This is a critical aspect of a stability-indicating method.[13]

Data Interpretation and Presentation

The data from the forced degradation studies should be summarized to provide a clear picture of the compound's stability profile.

Data Analysis

-

Assay (%): Calculate the percentage of the parent compound remaining relative to the unstressed control.

-

Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and confirm that the parent peak is spectrally homogeneous.

-

Mass Balance: Account for the total response of the parent compound and all degradation products to ensure that all species are being detected.

Example Data Summary Table

The results of a forced degradation study can be effectively presented in a table format.

| Stress Condition | Duration (hours) | Remaining Parent (%) | Number of Degradants | Major Degradant Peak (RT, min) |

| 1 M HCl, 60°C | 24 | 98.5 | 1 | 7.2 |

| 1 M NaOH, 60°C | 24 | 99.1 | 0 | - |

| 3% H₂O₂, RT | 24 | 85.3 | 2 | 9.5, 11.2 |

| Heat, 80°C (Solid) | 48 | 99.5 | 0 | - |

| Photolytic (Solution) | 48 | 92.4 | 1 | 13.1 |

Conclusion

2-(3-Methoxy-benzyl)-piperidine is a stable compound when stored under appropriate conditions. The primary vulnerabilities are to oxidation at the piperidine nitrogen and, to a lesser extent, photodegradation. To ensure its long-term integrity for research and development purposes, it is imperative to store the compound in a cool (2-8°C for long-term), dry, and dark environment in a tightly sealed container . By implementing the handling precautions and stability testing protocols outlined in this guide, researchers can mitigate the risks of degradation, ensuring the quality and reliability of this important chemical building block.

References

-

Safety Data Sheet - (Generic supplier example). [Link] (Note: This is a placeholder for a generic SDS link as the original was specific to a product not identical to the topic.)

-

3-(2-METHOXY-BENZYL)-PIPERIDINE | lookchem. [Link]

-

Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF - ResearchGate. [Link]

-

Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed. [Link]

-

Lifitegrast Degradation: Products and Pathways - R Discovery. [Link]

-

PIPERIDINE - AmericanBio. [Link]

-

What are the storage stability of Piperidine Series compounds over time? - BTC. [Link]

-

Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. [Link]

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

Analytical Methods - RSC Publishing. [Link]

-

Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. [Link]

-

Supporting Information - (General Chemistry Publication). [Link]

-

2-(3-Methoxyphenyl)piperidine | C12H17NO | CID 4262759 - PubChem. [Link]

-

Piperidine degradation by M. aurum MO1 - ResearchGate. [Link]

-

3-Benzyl-3-(3-methoxyphenyl)-2-methylpiperidine | C20H25NO | CID - PubChem. [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors | ACS Omega. [Link]

-

(PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-(3-Methoxy-benzyl)-piperidine | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(3-Methoxy-benzyl)-piperidine | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. peptide.com [peptide.com]

- 6. keyorganics.net [keyorganics.net]

- 7. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]

- 8. americanbio.com [americanbio.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. chemos.de [chemos.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biomedres.us [biomedres.us]

- 13. researchgate.net [researchgate.net]

potential biological targets of "2-(3-Methoxy-benzyl)-piperidine" derivatives

An In-depth Technical Guide to Investigating the Biological Targets of 2-(3-Methoxy-benzyl)-piperidine Derivatives

Foreword: Charting a Course for Novel CNS Drug Discovery

To the researchers, scientists, and drug development professionals delving into the vast landscape of neuropharmacology, this guide serves as a comprehensive roadmap for the preclinical investigation of a promising chemical scaffold: 2-(3-Methoxy-benzyl)-piperidine and its derivatives. As a Senior Application Scientist, my objective is not to merely present a list of potential targets but to provide a strategic and experimentally validated framework for elucidating the mechanism of action of these novel compounds. We will proceed from foundational knowledge of the parent scaffold to a detailed, multi-pronged approach for target identification and validation. This document is built on the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system, grounded in established methodologies and authoritative research.

The 2-benzylpiperidine core is structurally related to methylphenidate, a well-established norepinephrine-dopamine reuptake inhibitor used in the treatment of ADHD.[1] This provides a strong rationale for initiating our investigation with the monoamine transporter system. However, the true potential of the 2-(3-Methoxy-benzyl)-piperidine scaffold lies in the subtle yet significant structural modifications that can fine-tune its pharmacological profile, potentially leading to novel therapeutics for a range of CNS disorders. Our exploration will, therefore, extend beyond the obvious to consider other plausible targets, such as cholinesterases and sigma receptors, which have been associated with related benzylpiperidine and benzylpiperazine structures.[2][3]

This guide is designed to be a practical and intellectually rigorous companion in your research endeavors. We will explore not just what to do, but why each step is critical for building a robust understanding of your compound's biological activity.

Part 1: The Prime Suspects - Monoamine Transporters

Rationale and Foundational Data

The parent compound, 2-benzylpiperidine, is a known stimulant that functions as a monoamine reuptake inhibitor.[4] It exhibits a preference for the norepinephrine transporter (NET) over the dopamine transporter (DAT) and has a significantly weaker effect on the serotonin transporter (SERT).[5][6] Derivatives of 2-benzylpiperidine have been shown to be potent dopamine reuptake inhibitors.[5] This body of evidence strongly suggests that the primary biological targets for 2-(3-Methoxy-benzyl)-piperidine derivatives are likely to be the monoamine transporters. The methoxy group on the benzyl ring may alter the binding affinity and selectivity for these transporters compared to the parent compound.

Experimental Workflow for Monoamine Transporter Interaction

The following workflow provides a systematic approach to characterizing the interaction of 2-(3-Methoxy-benzyl)-piperidine derivatives with DAT, NET, and SERT.

Caption: Experimental workflow for monoamine transporter characterization.

Detailed Protocols

1.3.1. Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for DAT, NET, and SERT.

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its target transporter.

Step-by-Step Protocol:

-

Tissue/Cell Preparation: Utilize cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells) or rodent brain tissue homogenates (e.g., striatum for DAT, hippocampus for SERT and NET).

-

Radioligands:

-

DAT: [³H]WIN 35,428

-

NET: [³H]Nisoxetine

-

SERT: [³H]Citalopram

-

-

Assay Buffer: Prepare appropriate buffer conditions for each transporter (e.g., phosphate-buffered saline with specific ions).

-

Incubation: In a 96-well plate, combine the cell/tissue preparation, radioligand at a concentration near its Kd, and a range of concentrations of the 2-(3-Methoxy-benzyl)-piperidine derivative.

-

Non-specific Binding: Include control wells with a high concentration of a known non-radioactive ligand (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) to determine non-specific binding.

-

Incubation: Incubate at the appropriate temperature and time to reach equilibrium (e.g., 2 hours at 4°C).

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

1.3.2. Functional Uptake Assays

Objective: To measure the functional inhibition of neurotransmitter uptake by the test compounds.

Principle: This assay quantifies the ability of a compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Step-by-Step Protocol:

-

Cell Culture: Plate cells expressing the target transporter in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate with various concentrations of the 2-(3-Methoxy-benzyl)-piperidine derivative.

-

Initiate Uptake: Add the radiolabeled neurotransmitter:

-

DAT: [³H]Dopamine

-

NET: [³H]Norepinephrine

-

SERT: [³H]Serotonin (5-HT)

-

-

Incubation: Incubate for a short period to measure the initial rate of uptake (e.g., 10 minutes at 37°C).

-

Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up.

-

Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Data Presentation

The results from these assays should be summarized in a clear, tabular format for easy comparison of potency and selectivity.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Selectivity (NET/DAT) | Selectivity (SERT/DAT) |

| 2-(3-Methoxy-benzyl)-piperidine | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |

| Derivative A | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |

| Methylphenidate (Control) | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value | Calculated Value | Calculated Value |

Part 2: Exploring Secondary Targets - Cholinesterases and Sigma Receptors

Rationale for Target Expansion

While monoamine transporters are the primary hypothesis, a comprehensive understanding requires exploring other potential targets. N-benzyl-piperidine derivatives have shown activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in cholinergic neurotransmission and implicated in Alzheimer's disease.[2] Additionally, the structurally related benzylpiperazines have been developed as ligands for sigma receptors, which are involved in a wide range of cellular functions and are targets for neuropsychiatric and neurodegenerative disorders.[3]

Experimental Approach for Secondary Targets

Caption: Workflow for investigating secondary biological targets.

Detailed Protocols

2.3.1. Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 values for the inhibition of AChE and BuChE.

Principle: This colorimetric assay measures the activity of cholinesterases by detecting the product of the enzymatic reaction, thiocholine, which reacts with dithiobisnitrobenzoate (DTNB) to produce a yellow color.

Step-by-Step Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of AChE (from electric eel) and BuChE (from equine serum), as well as their respective substrates (acetylthiocholine and butyrylthiocholine) and the DTNB reagent.

-

Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the 2-(3-Methoxy-benzyl)-piperidine derivative.

-

Reaction Initiation: Add the substrate and DTNB to start the reaction.

-

Absorbance Measurement: Measure the change in absorbance at 412 nm over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

2.3.2. Sigma Receptor Binding Assays

Objective: To determine the binding affinity (Ki) for sigma-1 and sigma-2 receptors.

Protocol: Follow a similar competitive radioligand binding assay protocol as described for monoamine transporters, using:

-

Target: Rodent brain membrane homogenates or cells expressing recombinant sigma receptors.

-

Sigma-1 Radioligand: -Pentazocine

-

Sigma-2 Radioligand: [³H]DTG (in the presence of a masking concentration of (+)-pentazocine to block sigma-1 sites).

Data Presentation for Secondary Targets

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |

| 2-(3-Methoxy-benzyl)-piperidine | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Derivative A | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Donepezil (Control) | Literature Value | Literature Value | N/A | N/A |

| Haloperidol (Control) | N/A | N/A | Literature Value | Literature Value |

Part 3: Synthesis and Future Directions

The data generated from this comprehensive in vitro profiling will provide a robust foundation for understanding the pharmacological profile of 2-(3-Methoxy-benzyl)-piperidine derivatives. A clear picture of the primary and any secondary targets, along with their respective potencies and selectivities, will emerge. This will enable:

-

Structure-Activity Relationship (SAR) Studies: By comparing the data for different derivatives, a clear SAR can be established, guiding the design of more potent and selective compounds.

-

In Vivo Studies: Compounds with promising in vitro profiles can be advanced to in vivo models to assess their pharmacokinetic properties, brain penetration, and efficacy in relevant models of CNS disorders (e.g., models of depression, anxiety, or cognitive impairment).

-

Off-Target Screening: Promising lead compounds should be subjected to broader off-target screening (e.g., a CEREP panel) to identify any potential liabilities that could lead to side effects.

This systematic approach, grounded in established experimental protocols and a logical progression of inquiry, will ensure that the therapeutic potential of 2-(3-Methoxy-benzyl)-piperidine derivatives is thoroughly and efficiently investigated.

References

-

2-Benzylpiperidine - Wikipedia. Wikipedia. [Link]

-

2-Benzylpiperidine. PubChem. [Link]

-

Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central. [Link]

-

2-Benzylpiperidine - Wikiwand. Wikiwand. [Link]

-

Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. [Link]

-

Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. [Link]

-

Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. PubMed. [Link]

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

-

Methylphenidate - Wikipedia. Wikipedia. [Link]

Sources

- 1. Methylphenidate - Wikipedia [en.wikipedia.org]

- 2. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Benzylpiperidine [medbox.iiab.me]

- 5. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 6. 2-benzylpiperidine - Wikiwand [wikiwand.com]

The Strategic Utility of 2-(3-Methoxy-benzyl)-piperidine in Diversity-Oriented Synthesis: A Technical Guide

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone of medicinal chemistry, embedded in the architecture of numerous approved therapeutics.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a highly privileged scaffold. This guide delves into the strategic application of a specific, yet versatile, piperidine-based fragment for library synthesis: 2-(3-Methoxy-benzyl)-piperidine . We will explore the rationale behind its selection, detailed synthetic methodologies for its preparation and derivatization, and its application in the construction of diverse chemical libraries aimed at identifying novel bioactive agents. The 3-methoxy substituent on the benzyl ring offers a subtle yet impactful electronic and steric handle, influencing both the physicochemical properties and the potential metabolic fate of its derivatives, while the 2-substitution pattern on the piperidine ring provides a distinct vector for chemical space exploration compared to its more commonly explored 3- and 4-substituted counterparts.

Physicochemical Properties and Core Characteristics

A thorough understanding of the core fragment's properties is paramount for strategic library design. The key physicochemical parameters of 2-(3-Methoxy-benzyl)-piperidine are summarized below.

| Property | Value | Source |

| CAS Number | 108958-36-7 | [4] |

| Molecular Formula | C₁₃H₁₉NO | [2][5] |

| Molecular Weight | 205.30 g/mol | [2][5] |

| Topological Polar Surface Area | 21.3 Ų | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| XLogP3-AA | 2.6 | [2] |

| Form | Solid | [5] |

These properties indicate a fragment with good starting points for drug-likeness, possessing a balance of lipophilicity and polarity suitable for traversing biological membranes and engaging with protein targets.

Synthesis of the Core Fragment: 2-(3-Methoxy-benzyl)-piperidine

While multiple strategies exist for the synthesis of substituted piperidines, a robust and scalable approach is crucial for library production. A highly effective method involves the catalytic hydrogenation of the corresponding pyridine precursor. This approach is advantageous due to the commercial availability of a wide range of substituted pyridines and the generally high yields and chemo-selectivity of the reduction.

Experimental Protocol: Synthesis of 2-(3-Methoxy-benzyl)-piperidine

This protocol is adapted from established procedures for the synthesis of analogous benzylpiperidines.[6]

Step 1: Synthesis of 2-(3-Methoxybenzyl)pyridine

This intermediate can be synthesized via a Negishi or Suzuki coupling of 2-halopyridine with a suitable 3-methoxybenzyl organometallic reagent or, more directly, through the reaction of 2-picolyllithium (generated from 2-picoline and a strong base like n-butyllithium) with 3-methoxybenzyl bromide.

Step 2: Catalytic Hydrogenation to 2-(3-Methoxy-benzyl)-piperidine

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(3-methoxybenzyl)pyridine (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

-

Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO₂, Adam's catalyst), typically 1-5 mol%.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 50-100 psi.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 10. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure 2-(3-Methoxy-benzyl)-piperidine.

dot graph "Synthesis_of_Core_Fragment" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Synthesis of the 2-(3-Methoxy-benzyl)-piperidine core.

Library Synthesis: Diversification of the Core Scaffold

The true power of the 2-(3-methoxy-benzyl)-piperidine core lies in its potential for multi-vector diversification. The secondary amine of the piperidine ring, the aromatic ring of the benzyl group, and potentially the benzylic position offer distinct points for chemical modification, allowing for a comprehensive exploration of the surrounding chemical space.

Vector 1: Functionalization of the Piperidine Nitrogen

The secondary amine is the most readily functionalized position, providing a facile entry point for introducing a wide array of substituents.

Reductive amination or direct alkylation with alkyl halides can be employed to introduce various alkyl groups. Reductive amination with aldehydes or ketones is often preferred due to its mild conditions and broad substrate scope.

Experimental Protocol: N-Alkylation via Reductive Amination

-

Reaction Setup: Dissolve 2-(3-Methoxy-benzyl)-piperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

-

Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography.[7]

Amide bond formation with a variety of carboxylic acids, acid chlorides, or sulfonyl chlorides introduces another layer of diversity. Standard coupling reagents like HATU or EDC can be used for carboxylic acids.

The Buchwald-Hartwig amination allows for the coupling of the piperidine nitrogen with a wide range of aryl and heteroaryl halides or triflates, significantly expanding the chemical space.[8][9][10][11]

Experimental Protocol: Buchwald-Hartwig N-Arylation

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), 2-(3-Methoxy-benzyl)-piperidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq).

-

Solvent: Add an anhydrous solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[12]

Vector 2: Functionalization of the Benzyl Moiety

The methoxy group on the phenyl ring can be a handle for further modifications.

The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol. This phenolic hydroxyl group can then be further functionalized through etherification or esterification to introduce a new set of diverse substituents.

The electron-donating nature of the methoxy group and the alkyl substituent on the phenyl ring can direct electrophilic aromatic substitution reactions, such as nitration or halogenation, to specific positions on the ring, providing intermediates for further diversification, for instance, via cross-coupling reactions.

Vector 3: Functionalization of the Piperidine Ring

While more challenging, direct C-H functionalization of the piperidine ring is an emerging area that can provide access to novel analogs.[5][13] Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce substituents at various positions on the piperidine ring, though regioselectivity can be a challenge.

dot graph "Library_Diversification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Workflow for the diversification of the 2-(3-Methoxy-benzyl)-piperidine core.

Application in Drug Discovery: A Gateway to Novel Biologically Active Molecules